molecular formula C21H21N3O2 B7546347 2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one

2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one

Cat. No. B7546347
M. Wt: 347.4 g/mol
InChI Key: RTSMTNHIHXXMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

MPEP is a selective antagonist of the 2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The this compound receptor plays a key role in the regulation of synaptic plasticity, learning, and memory. MPEP binds to the allosteric site of the this compound receptor, which inhibits its activity and reduces the release of glutamate, a key neurotransmitter in the brain.
Biochemical and physiological effects:
MPEP has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, which can lead to a reduction in excitotoxicity and neuronal damage. MPEP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. MPEP has also been shown to reduce the levels of inflammatory cytokines in the brain, which can contribute to the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments. It is a highly selective antagonist of the 2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. MPEP is also relatively stable and can be easily synthesized in the lab. However, MPEP has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. MPEP also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on MPEP. One area of interest is the development of more potent and selective 2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one antagonists. Another area of interest is the identification of new therapeutic applications for MPEP, such as in the treatment of neurodegenerative diseases. Additionally, there is a need for more research on the long-term effects of MPEP on the brain and its potential for inducing tolerance or dependence.

Synthesis Methods

MPEP can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorophthalic anhydride with 2-phenylpyrrolidine followed by the reaction of the resulting intermediate with ethyl 2-oxo-2-phenylacetate. The final step involves the substitution of the ethyl group with a methyl group using methyl iodide.

Scientific Research Applications

MPEP has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to have therapeutic potential in the treatment of Fragile X syndrome, autism spectrum disorders, addiction, anxiety, depression, and schizophrenia. MPEP has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-23-21(26)17-11-6-5-10-16(17)18(22-23)14-20(25)24-13-7-12-19(24)15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSMTNHIHXXMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCCC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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